![molecular formula C29H21FN2O3 B12637063 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)
5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have gained significant interest in medicinal chemistry due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorophenyl and triphenyl groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2,5-disubstituted oxazole-4-carboxylic acid derivatives
- 1,2,4-oxadiazole derivatives
- Benzoxazole derivatives
Uniqueness
What sets 5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart is its unique combination of fluorophenyl and triphenyl groups attached to the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C29H21FN2O3 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-2,3,3a-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H21FN2O3/c30-22-16-18-23(19-17-22)31-27(33)26-29(28(31)34,21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)32(35-26)24-14-8-3-9-15-24/h1-19,25-26H |
InChI-Schlüssel |
WYEYBWIORLZCAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3(C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
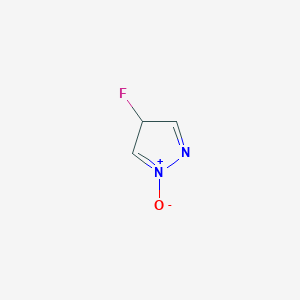

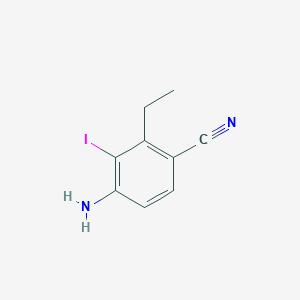

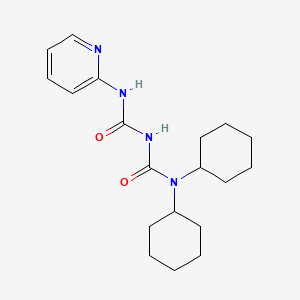

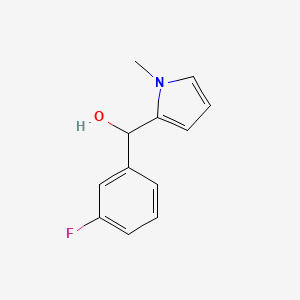
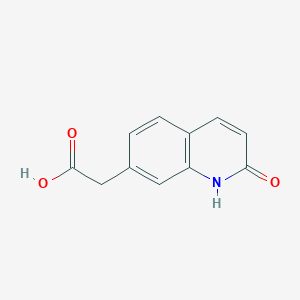
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)


![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
